molecular formula C20H18N4O2 B14922084 4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]quinolin-2(1H)-one

4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]quinolin-2(1H)-one

Cat. No.: B14922084
M. Wt: 346.4 g/mol
InChI Key: KUUMRZZHGGXHAK-UHFFFAOYSA-N
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Description

4-[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)AMINO]-2(1H)-QUINOLINONE is a complex organic compound that features a quinolinone core structure with a pyrazolyl substituent

Preparation Methods

The synthesis of 4-[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)AMINO]-2(1H)-QUINOLINONE typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent and heated at 50°C for 3 hours, resulting in the formation of the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like acetone, ethanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)AMINO]-2(1H)-QUINOLINONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)AMINO]-2(1H)-QUINOLINONE involves its interaction with specific molecular targets and pathways. The compound has been shown to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been found to inhibit the activity of certain enzymes involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar compounds to 4-[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)AMINO]-2(1H)-QUINOLINONE include:

The uniqueness of 4-[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)AMINO]-2(1H)-QUINOLINONE lies in its specific structural features and the resulting biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1H-quinolin-2-one

InChI

InChI=1S/C20H18N4O2/c1-13-19(20(26)24(23(13)2)14-8-4-3-5-9-14)22-17-12-18(25)21-16-11-7-6-10-15(16)17/h3-12H,1-2H3,(H2,21,22,25)

InChI Key

KUUMRZZHGGXHAK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=CC(=O)NC4=CC=CC=C43

Origin of Product

United States

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